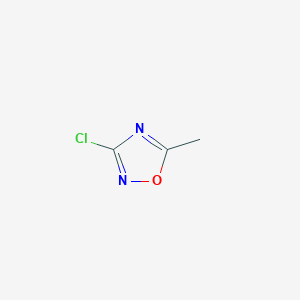

3-Chloro-5-methyl-1,2,4-oxadiazole

Overview

Description

3-Chloro-5-methyl-1,2,4-oxadiazole is a heterocyclic compound that belongs to the oxadiazole family. Oxadiazoles are five-membered ring structures containing two nitrogen atoms, one oxygen atom, and two carbon atoms. These compounds are known for their diverse applications in medicinal chemistry, material science, and as high-energy materials .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-5-methyl-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors. One common method includes the reaction of hydrazides with carboxylic acids or their derivatives under dehydrating conditions. For instance, the reaction of 3-chlorobenzohydrazide with methyl chloroformate in the presence of a base can yield this compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-5-methyl-1,2,4-oxadiazole undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.

Oxidation and Reduction: The oxadiazole ring can be oxidized or reduced under specific conditions.

Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

Substitution: Reagents like sodium amide or thiourea in polar solvents.

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

Substitution: Formation of 3-amino-5-methyl-1,2,4-oxadiazole or 3-thio-5-methyl-1,2,4-oxadiazole.

Oxidation: Formation of oxadiazole N-oxides.

Reduction: Formation of reduced oxadiazole derivatives.

Scientific Research Applications

Antimicrobial Activity

Compounds containing the 1,2,4-oxadiazole core exhibit broad-spectrum antimicrobial properties. Research highlights that derivatives of 3-chloro-5-methyl-1,2,4-oxadiazole have shown effectiveness against various resistant bacterial strains. For instance, studies demonstrated significant activity against methicillin-resistant Staphylococcus aureus (MRSA) and other pathogens at minimal inhibitory concentrations (MICs) ranging from 4 to 32 μg/mL, outperforming standard antibiotics like chloramphenicol .

Table 1: Antimicrobial Efficacy of this compound Derivatives

| Pathogen | MIC (μg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus (MRSA) | 4 - 32 | |

| Escherichia coli | 64 - 256 | |

| Pseudomonas aeruginosa | 64 - 256 |

Anticonvulsant Activity

The anticonvulsant potential of oxadiazole derivatives has been explored extensively. Compounds featuring the this compound structure have shown promising results in various seizure models. For example, certain derivatives were tested in models such as maximal electroshock (MES) and pentylenetetrazol (PTZ), demonstrating significant anticonvulsant activity .

Cytotoxicity Against Cancer Cell Lines

Recent studies have focused on the anticancer properties of this compound derivatives. A series of compounds were synthesized and evaluated against multiple cancer cell lines including A549 (lung), MCF-7 (breast), and HCT-116 (colon). Notably, some derivatives exhibited IC50 values comparable to established chemotherapeutics like doxorubicin .

Table 2: Cytotoxicity of Oxadiazole Derivatives

Mechanism of Action

The mechanism of action of 3-Chloro-5-methyl-1,2,4-oxadiazole depends on its application:

Medicinal Chemistry: It can inhibit bacterial enzymes or interfere with viral replication by binding to specific molecular targets.

Material Science: It can act as an electron acceptor or donor in electronic devices, influencing conductivity and stability.

Comparison with Similar Compounds

Similar Compounds

1,2,3-Oxadiazole: Another regioisomer with different electronic properties.

1,2,5-Oxadiazole (Furazan): Known for its high-energy material applications.

1,3,4-Oxadiazole: Commonly used in medicinal chemistry for its bioactive properties.

Uniqueness

3-Chloro-5-methyl-1,2,4-oxadiazole is unique due to its specific substitution pattern, which imparts distinct reactivity and stability. Its chlorine and methyl groups make it a versatile intermediate for further functionalization and application in various fields .

Biological Activity

3-Chloro-5-methyl-1,2,4-oxadiazole is a member of the oxadiazole family, which has garnered attention for its diverse biological activities. This article explores the compound's biological properties, including its synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by the presence of a chlorine atom and a methyl group on the oxadiazole ring. This unique structure contributes to its reactivity and solubility in various biological systems. The oxadiazole moiety is known for enhancing the stability and bioavailability of compounds, making it an attractive target for drug development.

Biological Activities

Compounds containing the 1,2,4-oxadiazole scaffold have been reported to exhibit a wide range of biological activities:

- Anticancer Activity : Oxadiazole derivatives have shown promising results in inhibiting tumor growth across various cancer cell lines. For instance, certain derivatives have demonstrated IC50 values in the low micromolar range against human cervical and colon adenocarcinoma cell lines .

- Antibacterial and Antifungal Properties : Research indicates that this compound exhibits antibacterial activity against both Gram-positive and Gram-negative bacteria. Its derivatives have been tested against various fungal strains with varying degrees of success .

- Anti-inflammatory Effects : Some studies have highlighted the anti-inflammatory potential of oxadiazole derivatives. Compounds with substitutions at specific positions on the oxadiazole ring have shown effectiveness comparable to established anti-inflammatory drugs like Indomethacin .

The mechanisms through which this compound exerts its biological effects are still under investigation. However, several pathways have been proposed:

- Enzyme Inhibition : Many oxadiazole derivatives act as inhibitors of key enzymes involved in disease processes. For example, they may inhibit cyclooxygenases (COX) or histone deacetylases (HDAC), which are crucial in inflammation and cancer progression .

- Cell Cycle Interference : Some studies suggest that these compounds can interfere with cell cycle progression in cancer cells, leading to apoptosis or reduced proliferation rates .

Synthesis

The synthesis of this compound typically involves several chemical reactions that may include cyclization processes using hydrazine derivatives and appropriate carbonyl compounds. The following table summarizes common synthetic routes:

| Synthetic Route | Key Reagents | Yield (%) |

|---|---|---|

| Route A | Hydrazine + Carbonyl Compound | 70–90% |

| Route B | Chlorination + Cyclization | 60–85% |

| Route C | Substitution Reactions | 65–80% |

Case Studies

Several case studies highlight the biological activity of oxadiazole derivatives:

- Anticancer Study : A study evaluated a series of 1,2,4-oxadiazoles against a panel of cancer cell lines. The most active derivative exhibited an IC50 value of 2.76 µM against ovarian cancer cells (OVXF 899), indicating significant anticancer potential .

- Antibacterial Evaluation : A derivative was tested against various bacterial strains and showed potent activity with minimum inhibitory concentrations (MIC) lower than standard antibiotics used in clinical settings .

- Anti-inflammatory Assessment : In vivo studies demonstrated that certain oxadiazole derivatives reduced paw edema in rat models significantly compared to control groups treated with saline .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 3-Chloro-5-methyl-1,2,4-oxadiazole derivatives?

A widely used method involves nucleophilic substitution reactions. For example, 3-phenyl-5-chloromethyl-1,2,4-oxadiazole reacts with 1,2,3-benzotriazole in acetonitrile under reflux with potassium carbonate as a base. Purification via recrystallization (e.g., from ethyl acetate) yields crystalline products suitable for X-ray analysis. This method ensures high regioselectivity and functional group compatibility .

Q. What characterization techniques are essential for confirming the structure of this compound derivatives?

Key techniques include:

- X-ray crystallography : Resolves molecular geometry and intermolecular interactions (e.g., dihedral angles between planar heterocycles) .

- NMR spectroscopy : Confirms substituent positions and purity (e.g., distinguishing chloro-methyl groups) .

- Elemental analysis : Validates stoichiometry and purity .

Advanced Research Questions

Q. How do reaction pathways (base-catalyzed vs. uncatalyzed) influence the rearrangement of this compound derivatives?

Kinetic studies in dioxane/water systems show two pathways:

- Uncatalyzed pathway : Proton-concentration-independent, dominant at neutral pH.

- Base-catalyzed pathway : Proton-concentration-dependent, favored in basic conditions (pS+ > 10). Computational modeling (DFT) complements experimental data to identify transition states and activation energies, aiding in reaction optimization .

Q. What strategies enhance the bioactivity of 1,2,4-oxadiazole derivatives in pharmacological applications?

Structural optimization via systematic SAR studies improves activity:

- Introducing para-chloro substituents on aryl rings increases HIF-1 inhibition (e.g., IC50 = 0.35 μM for compound 11m) .

- Pyrazole linkers enhance hypoxia-driven anti-metastatic effects in cancer cells .

- In silico docking guides modifications to improve binding affinity to target proteins (e.g., GSK-3β) .

Q. How do noncovalent interactions dictate the solid-state properties of 1,2,4-oxadiazole derivatives?

Weak intermolecular forces (e.g., C–H⋯N hydrogen bonds, CH⋯π interactions) drive crystal packing:

- 2D sheet formation : Observed in benzotriazole-oxadiazole hybrids, with dihedral angles >80° between planar moieties .

- Energetic material design : Nitro and dinitromethyl groups improve oxygen balance and detonation performance (e.g., detonation velocity >8,500 m/s for compound 5) .

Q. What computational methods validate reaction mechanisms for oxadiazole derivatives?

- DFT calculations : Map energy profiles for rearrangement pathways, confirming base-catalyzed intermediates .

- Molecular dynamics simulations : Predict solvent effects and stability of nitro-functionalized derivatives in energetic materials .

Q. Data Contradiction and Experimental Design

Q. How can conflicting kinetic data for oxadiazole rearrangements be resolved?

Discrepancies arise from solvent polarity and proton concentration scales (e.g., pS+ in dioxane/water vs. aqueous buffers). Controlled experiments with isotopically labeled substrates (e.g., ¹⁴C-PMO) clarify product distributions and validate mechanistic models .

Q. What experimental controls are critical in evaluating oxadiazole bioactivity?

- Hypoxia-inducible factor (HIF-1α) assays : Use normoxic vs. hypoxic conditions to isolate compound effects .

- Cellular migration assays : Include baseline controls (e.g., untreated SKOV3 cells) to quantify anti-metastatic activity .

Q. Methodological Considerations

Q. How are energetic oxadiazole derivatives safely characterized?

- Thermal stability tests : Differential scanning calorimetry (DSC) identifies decomposition temperatures (>150°C for nitro derivatives) .

- Sensitivity assays : Impact/friction tests (e.g., BAM standards) ensure safe handling .

Q. What purification methods optimize yields of halogenated oxadiazoles?

Properties

IUPAC Name |

3-chloro-5-methyl-1,2,4-oxadiazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H3ClN2O/c1-2-5-3(4)6-7-2/h1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBCHWZCUZUNNHK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NO1)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H3ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

118.52 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.